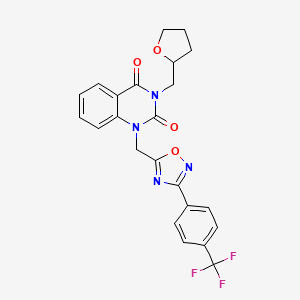

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4(1H,3H)-dione core, a bicyclic heterocycle known for its pharmacological relevance. The structure is further modified at the N1 and N3 positions:

- N1 substitution: A 1,2,4-oxadiazole ring linked to a 4-(trifluoromethyl)phenyl group. The oxadiazole moiety enhances metabolic stability and bioisosteric properties, while the trifluoromethyl group improves lipophilicity and target binding .

- N3 substitution: A tetrahydrofuran-2-yl-methyl group, which may influence solubility and conformational flexibility compared to alkyl or aromatic substituents .

Properties

IUPAC Name |

3-(oxolan-2-ylmethyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O4/c24-23(25,26)15-9-7-14(8-10-15)20-27-19(34-28-20)13-29-18-6-2-1-5-17(18)21(31)30(22(29)32)12-16-4-3-11-33-16/h1-2,5-10,16H,3-4,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIVKDVGXKNRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential as therapeutic agents against various diseases, including cancer and bacterial infections.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core substituted with a tetrahydrofuran moiety and an oxadiazole ring. The synthesis typically involves multi-step processes that may include cyclization reactions and functional group transformations to achieve the desired substituents on the quinazoline scaffold.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to the target molecule exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinazoline-2,4(1H,3H)-dione displayed moderate antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 70 to 80 mg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. The structural modifications in compounds like the one can enhance their efficacy against different cancer cell lines. For example, certain quinazoline derivatives have shown cytotoxic effects in vitro against human cancer cell lines with IC50 values indicating potent activity .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of quinazoline derivatives. Compounds similar to the one discussed have been reported to inhibit pro-inflammatory cytokine production and exhibit protective effects in models of acute lung injury .

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in cellular processes such as DNA replication and repair.

- Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Recent studies have provided insights into the biological efficacy of quinazoline derivatives:

- Antimicrobial Efficacy : A study demonstrated that specific quinazoline derivatives exhibited broad-spectrum antimicrobial activity with inhibition zones significantly surpassing standard drugs .

- Cytotoxicity Against Cancer Cells : Another investigation revealed that certain modifications on the quinazoline scaffold led to enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that merits further exploration .

- Anti-inflammatory Action : Research indicated that some quinazoline derivatives could reduce inflammation markers in murine models, highlighting their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Structure and Composition

The compound is characterized by a complex structure that includes a quinazoline core, a tetrahydrofuran side chain, and a trifluoromethyl-substituted oxadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 418.37 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds structurally related to 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have been shown to inhibit tumor growth in various cancer cell lines. A case study demonstrated that similar quinazoline derivatives had IC50 values in the low micromolar range against breast cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that quinazoline derivatives can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, one study reported that related compounds demonstrated MIC values comparable to standard antibiotics .

Neuroprotective Effects

Neuroprotective properties have been attributed to some quinazoline derivatives. Research indicates that these compounds may help mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable candidates for organic electronic applications. Their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to their ability to form stable thin films with desirable charge transport properties.

Photovoltaic Devices

In photovoltaic applications, the incorporation of such compounds into polymer blends has shown promise in enhancing the efficiency of solar cells. The fluorinated groups improve the light absorption characteristics and charge mobility within the device architecture .

Data Tables

Chemical Reactions Analysis

Formation of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione scaffold is typically synthesized via cyclization of anthranilic acid derivatives or via hydrazinolysis of 2,4-dichloroquinazoline intermediates . For example:

- Step 1 : Anthranilic acid reacts with urea or thiourea under acidic conditions to form 2,4-dihydroxyquinazoline.

- Step 2 : Alkylation at N1 and N3 positions using halogenated reagents (e.g., chloromethyl tetrahydrofuran for the THF-methyl group) in the presence of K₂CO₃ or NaH in DMF .

Final Coupling Reactions

- N1-Alkylation : The oxadiazole-methyl group is introduced via nucleophilic substitution. The oxadiazole intermediate reacts with bromomethyl-quinazoline-2,4-dione in anhydrous DMF using K₂CO₃ as a base (60–80°C, 12–24 h) .

- N3-Alkylation : The tetrahydrofuran-2-ylmethyl group is attached similarly, using (tetrahydrofuran-2-yl)methyl bromide under analogous conditions .

Reaction Conditions and Catalysts

Stability and Reactivity

- Hydrolysis Sensitivity : The quinazoline-2,4-dione core is stable under neutral conditions but undergoes hydrolysis in strongly acidic/basic media to form dicarboxylic acid derivatives .

- Oxadiazole Stability : The 1,2,4-oxadiazole ring is resistant to nucleophilic attack but may degrade under prolonged exposure to strong acids (e.g., conc. H₂SO₄) .

- Trifluoromethyl Group : Electron-withdrawing nature enhances the electrophilicity of the adjacent phenyl ring, facilitating Suzuki-Miyaura coupling or nitration reactions .

Key Research Findings

- Antimicrobial Activity : Derivatives with trifluoromethylphenyl-oxadiazole substituents show enhanced activity against Mycobacterium tuberculosis (MIC = 100 μg/mL) .

- Enzyme Inhibition : Quinazoline-2,4-diones with oxadiazole groups exhibit inhibitory effects on HIV-1 reverse transcriptase and bacterial DNA gyrase .

Challenges and Optimization

Comparison with Similar Compounds

Key Observations :

- The quinazoline-dione core in the target compound is distinct from the benzoimidazolone () or cindolinone () scaffolds, which may alter binding kinetics and selectivity.

- The 1,2,4-oxadiazole group is shared with compound 47 (), a TRP channel antagonist. phenyl in the target) could modulate potency .

- The tetrahydrofuran-methyl group is structurally analogous to the tetrahydrofuran-methylidenyl group in compound 16 (), which was studied in RSK2 inhibitor pharmacophore models. This highlights its role in enhancing molecular interactions .

Physicochemical Data

- Purity : reports >98% purity for oxadiazole derivatives, suggesting robust synthetic protocols applicable to the target compound .

- Melting Points: Not available for the target compound, but analogs like compound 47 (white solid, m.p. unspecified) and anti-tubercular quinazolines () exhibit solid-state stability, critical for formulation .

Pharmacological Potential

- Metabolic Stability: The trifluoromethyl group and oxadiazole ring may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs (e.g., ’s thiophene derivatives) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, typically starting with quinazoline-dione intermediates functionalized via nucleophilic substitution or coupling reactions. Key steps include:

- Oxadiazole formation : Cyclization of amidoxime precursors with trifluoromethylphenyl-substituted carboxylic acids under reflux in solvents like DMF or DMSO, often catalyzed by carbodiimides (e.g., DCC) .

- Purification : Thin-layer chromatography (TLC) or HPLC to monitor intermediates, followed by recrystallization in solvents like methanol/acetone (1:1) for final product isolation .

- Yield optimization : Adjusting reaction time (4–5 hours for cyclization), temperature (70–80°C), and catalyst loading (e.g., 10 wt% Bleaching Earth Clay in PEG-400) .

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of methods is essential:

- 1H/13C NMR : To confirm substituent connectivity (e.g., methyl groups at quinazoline N1/N3, oxadiazole C5-methyl linkage). Chemical shifts for tetrahydrofuran protons typically appear at δ 1.7–3.8 ppm .

- IR spectroscopy : Detection of carbonyl (C=O, ~1660 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) vibrations .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ~550–600 Da) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Prioritize assays aligned with the pharmacological profile of quinazoline-oxadiazole hybrids:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent variation : Synthesize analogs with modified tetrahydrofuran (e.g., replacing with piperidine) or oxadiazole substituents (e.g., electron-withdrawing groups at the 4-CF3-phenyl position) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR (PDB ID: 1M17) and validate via free energy calculations (MM-GBSA) .

- Bioisosteric replacement : Replace the oxadiazole ring with 1,2,3-triazole to assess impact on solubility and target engagement .

Q. What experimental strategies resolve contradictions in reported biological data across studies?

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions (e.g., 48-hour incubation for MTT) to minimize variability .

- Purity validation : Characterize compounds via elemental analysis (C, H, N) and HPLC (>98% purity) to exclude batch-specific impurities as confounding factors .

- Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Q. How can the mechanism of action be elucidated at the molecular level?

- Target identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates, followed by LC-MS/MS proteomic analysis .

- Kinetic studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots for time-dependent inhibition (e.g., COX-2) .

- Cellular imaging : Confocal microscopy with fluorescently tagged compounds to track subcellular localization (e.g., mitochondrial accumulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.